Fenhexamid-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

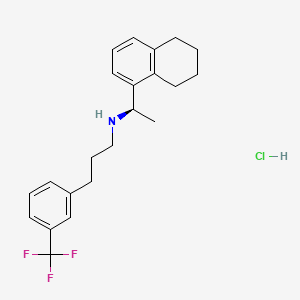

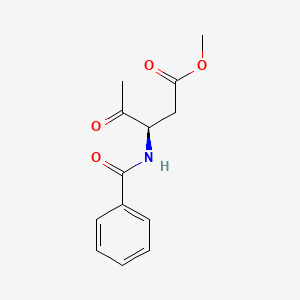

Fenhexamid-d10 is an aromatic amide resulting from the formal condensation of the carboxy group of 1-methylcyclohexanecarboxylic acid with the amino group of 4-amino-2,3-dichlorophenol . It has a role as an EC 1.14.13.72 (methylsterol monooxygenase) inhibitor, a sterol biosynthesis inhibitor, and an antifungal agrochemical . It is a locally systemic, protectant fungicide .

Synthesis Analysis

Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . An allele of the sterol 3-ketoreductase gene of Fusarium fujikuroi (FfERG27), known to confer resistance to fenhexamid, has been used successfully with transformants of Botrytis cinerea .Molecular Structure Analysis

The molecular formula of Fenhexamid-d10 is C14H7D10Cl2NO2 . The molecular weight is 312.26 .Chemical Reactions Analysis

Fenhexamid inhibits the biosynthesis of sterols and belongs to the chemical family of hydroxyanilides . It inhibits spore germ tube development and hyphal growth .Physical And Chemical Properties Analysis

Fenhexamid-d10 is a solid substance . It should be stored at 4° C . Its melting point is between 153-155° C .作用機序

将来の方向性

Fenhexamid has been used in the selection of Magnaporthe oryzae transformants . The use of fenhexamid is an inexpensive alternative for selection as compared to commonly used antibiotics like hygromycin . This suggests potential future directions in the use of Fenhexamid-d10 in similar applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenhexamid-d10 involves the introduction of deuterium labeled atoms into the Fenhexamid molecule, which can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": ["4-chloro-2-nitroaniline", "N,N-dimethylformamide", "sodium hydride", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hexamethyldisilazane", "trimethylsilyl chloride", "N,N-dimethylacetamide", "methyl iodide", "sodium cyanoborohydride", "sodium carbonate", "water"], "Reaction": ["Step 1: Reduction of 4-chloro-2-nitroaniline with sodium borohydride in the presence of acetic acid to yield 4-chloro-2-aminophenol", "Step 2: Protection of the amino group by reaction with hexamethyldisilazane and trimethylsilyl chloride in N,N-dimethylacetamide to yield N-trimethylsilyl-4-chloro-2-aminophenol", "Step 3: Reaction of N-trimethylsilyl-4-chloro-2-aminophenol with methyl iodide in the presence of sodium hydride to yield N-trimethylsilyl-4-methylamino-2-iodophenol", "Step 4: Reduction of N-trimethylsilyl-4-methylamino-2-iodophenol with sodium cyanoborohydride in the presence of deuterium oxide to yield N-trimethylsilyl-4-methylamino-2-deuterio-phenol", "Step 5: Deprotection of the trimethylsilyl group by reaction with sodium hydroxide in water to yield 4-methylamino-2-deuterio-phenol", "Step 6: Reaction of 4-methylamino-2-deuterio-phenol with 3,5-dichloroaniline in the presence of N,N-dimethylformamide to yield Fenhexamid-d10"] } | |

CAS番号 |

1246815-53-1 |

製品名 |

Fenhexamid-d10 |

分子式 |

C14H17Cl2NO2 |

分子量 |

312.256 |

IUPAC名 |

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |

InChIキー |

VDLGAVXLJYLFDH-CYHVTVHMSA-N |

SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |

同義語 |

N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)